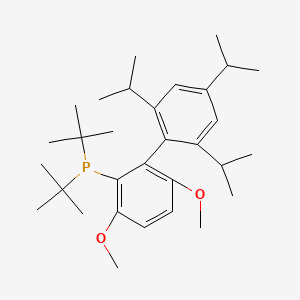

tBuBrettPhos

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49O2P/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12/h15-21H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWLCYPYZCHYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657989 | |

| Record name | Di-tert-butyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160861-53-9 | |

| Record name | Di-tert-butyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tBuBrettPhos: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tBuBrettPhos ligand, a highly effective dialkylbiaryl phosphine ligand developed by the Buchwald group.[1] Renowned for its ability to promote cross-coupling reactions with high efficiency and improved reactivity, this compound has become an invaluable tool in academic and industrial settings, particularly in the synthesis of active pharmaceutical ingredients.[2] This document details its chemical structure, physical properties, and established synthesis protocols.

Ligand Structure and Properties

This compound, chemically known as 2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, is a sterically demanding and electron-rich phosphine ligand.[1] Its bulky tert-butyl and triisopropyl groups create a specific steric environment around the metal center in its complexes, which is crucial for its high catalytic activity and selectivity.[3] The biphenyl backbone provides structural rigidity, influencing the ligand's conformational arrangement.[3]

Key Structural Features:

-

Biphenyl Backbone: Provides a rigid scaffold.

-

Di-tert-butylphosphino Group: A bulky and electron-donating moiety that enhances catalytic activity.

-

Triisopropylphenyl Group: Contributes significantly to the steric bulk of the ligand.

-

Dimethoxy Groups: Electron-donating groups that influence the electronic properties of the ligand.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | [4] |

| Synonyms | t-Bu BrettPhos, t-BuBrett-Phos, tertButylBrettPhos, 2-(Di-tert-butylphosphino)-2′,4′,6′- triisopropyl-3,6-dimethoxy-1,1′-biphenyl | |

| CAS Number | 1160861-53-9 | [1] |

| Molecular Formula | C₃₁H₄₉O₂P | [4] |

| Molecular Weight | 484.69 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 166-170 °C | |

| Solubility | Highly soluble in a wide range of common organic solvents | |

| Stability | Air- and moisture-stable, thermally stable |

Synthesis of this compound

The synthesis of this compound has been reported through various methods. A common and effective approach involves a Grignard reaction followed by phosphination. An alternative route utilizes a palladium-catalyzed cross-coupling strategy.

This protocol involves the formation of a Grignard reagent from a substituted bromobiphenyl, which is then reacted with a phosphine source.

Experimental Protocol:

Step 1: Preparation of 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl [2]

-

To an oven-dried three-neck 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, glass stopper, and rubber septum, add magnesium turnings (2.8 g, 115 mmol).

-

Purge the flask with argon.

-

Add THF (100 mL) and 2,4,6-triisopropylbromobenzene (24.3 mL, 95.9 mmol) via syringe.

-

Heat the reaction mixture to reflux and add 1,2-dibromoethane (40 μL) via syringe.

-

Stir the mixture at reflux for 1.5 hours and then cool to room temperature.

-

In a separate flask, prepare a solution of the appropriate benzyne precursor.

-

The benzyne, generated from 1,4-dimethoxy-2-fluorobenzene and n-BuLi, is trapped with the Grignard reagent.

-

The resulting intermediate is subsequently quenched with bromine to yield 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl.

Step 2: Large-scale preparation of this compound [2]

-

Charge an oven-dried flask equipped with a magnetic stir bar and reflux condenser with magnesium turnings (4.34 g, 179 mmol).

-

Purge the flask with argon.

-

Add THF (20 mL) and 1,2-dibromoethane (500 μL) via syringe.

-

Heat the solution at 80°C for 30 minutes.

-

Cool the solution to room temperature and add toluene (220 mL) and 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl (50 g, 119 mmol).

-

Heat the mixture at 80°C for 3 hours to form the Grignard intermediate.

-

The subsequent reaction with a di-tert-butylphosphine source yields this compound.

Below is a diagram illustrating the synthesis of this compound via the Grignard reaction pathway.

Caption: Synthesis of this compound via Grignard Reaction.

This method provides an alternative route that avoids the use of Grignard reagents and instead relies on palladium catalysis.

Experimental Protocol: [5]

-

Under an argon atmosphere, add the reaction solvent (e.g., 1L of toluene) to a dry reactor.

-

Add di-tert-butylphosphine (146 g, 1 mol), o-dibromobenzene (212 g, 0.9 mol), a palladium catalyst such as bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) (3.2 g, 0.005 mol), and sodium carbonate (530 g, 5 mol).

-

Heat the mixture to 80°C for 8 hours.

-

Cool the reaction solution to 20-30°C.

-

Directly add 2,4,6-triisopropylphenylboronic acid (273 g, 1.1 mol) to the system.

-

Heat the mixture to 100°C for 12 hours.

-

After cooling, quench the reaction with water.

-

Perform extraction, dry the organic layer, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from methanol to obtain 2-(di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl. (Note: This example from the reference yields a related biphenyl phosphine. A similar strategy would be employed using the appropriately substituted boronic acid for this compound).

The general workflow for this synthetic approach is outlined below.

Caption: Palladium-Catalyzed Synthesis Workflow.

Applications in Catalysis

This compound is a versatile ligand for a wide range of palladium-catalyzed cross-coupling reactions. It is often used in the form of a pre-catalyst, such as this compound Pd G3, which is a third-generation Buchwald precatalyst.[3] These precatalysts are air-, moisture-, and thermally-stable, offering advantages such as lower catalyst loadings, shorter reaction times, and accurate control of the ligand-to-palladium ratio.

Commonly Employed Reactions:

-

Buchwald-Hartwig amination[1]

-

Suzuki-Miyaura coupling[3]

-

Heck reaction[3]

-

Negishi coupling[3]

-

Stille coupling[3]

-

Sonogashira coupling[3]

-

Hiyama coupling[3]

-

C-O, C-F, C-CF₃, and C-S bond formation[3]

-

Conversion of aryl triflates to bromides and chlorides[1][4]

The development of this compound and its corresponding palladium precatalysts has significantly advanced the field of organic synthesis, enabling the efficient construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[3]

References

- 1. This compound | 1160861-53-9 [chemicalbook.com]

- 2. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound Pd G3 | 1536473-72-9 [smolecule.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Method for synthesizing di-tert-butylphosphine biphenyl compound - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to tBuBrettPhos: Core Physical and Chemical Properties

tBuBrettPhos is a highly effective and sterically hindered dialkylbiaryl phosphine ligand developed by the Buchwald group.[1] It is a crucial component in palladium-catalyzed cross-coupling reactions, demonstrating improved reactivity and efficiency compared to other catalytic systems.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its applications in catalysis, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a white, crystalline, air- and moisture-stable solid, which simplifies its handling and storage. Its high thermal stability and solubility in a wide range of common organic solvents make it a versatile ligand for various reaction conditions.[2]

Table 1: General Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Solid[3][4][5] |

| Melting Point | 166-170 °C[3] |

| Molecular Formula | C₃₁H₄₉O₂P[1][6] |

| Molecular Weight | 484.69 g/mol [3] / 484.7 g/mol [6] |

| Assay | 97%[3][5] |

| Topological Polar Surface Area | 18.5 Ų[6] |

| Rotatable Bond Count | 9[6] |

| Hydrogen Bond Donor Count | 0[6] |

| Flash Point | Not applicable[4] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane[6] |

| CAS Number | 1160861-53-9[6][7] |

| InChI Key | REWLCYPYZCHYSS-UHFFFAOYSA-N[3][6] |

| SMILES String | COc1ccc(OC)c(c1P(C(C)(C)C)C(C)(C)C)-c2c(cc(cc2C(C)C)C(C)C)C(C)C[3] |

| Synonyms | t-Bu Brett Phos, tertButylBrettPhos, 2-(Di-tert-butylphosphino)-2′,4′,6′- triisopropyl-3,6-dimethoxy-1,1′-biphenyl |

Catalytic Activity and Applications

This compound is widely utilized as a ligand in palladium-catalyzed cross-coupling reactions for the formation of C-C, C-N, C-O, and C-X bonds.[8] Its bulky tert-butyl groups create a sterically hindered environment around the palladium center, which facilitates challenging reductive elimination steps and enhances catalytic activity.[9][8] This ligand is particularly effective in reactions involving aryl chlorides, triflates, and nonaflates.[1][6]

Common applications include:

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling amines with aryl halides.[4]

-

Suzuki-Miyaura Coupling: Formation of C-C bonds.

-

Heck Reaction: Coupling of alkenes with aryl halides.

-

Hydroxylation of Aryl Halides: Synthesis of phenols.[10]

-

Conversion of Aryl Triflates: Used in the conversion of aryl triflates to bromides, chlorides, and fluorides.[3][6]

To improve ease of use and catalytic efficiency, this compound is often incorporated into palladium precatalysts, such as the third-generation (G3) Buchwald precatalysts.[2] this compound Pd G3 is an air-, moisture-, and thermally-stable complex that is highly soluble in many organic solvents. These precatalysts allow for lower catalyst loadings, shorter reaction times, and accurate control of the ligand-to-palladium ratio.[2] The active Pd(0) species is generated in situ under basic reaction conditions.[2][8]

Table 3: Properties of this compound Pd G3 Precatalyst

| Property | Value |

| CAS Number | 1536473-72-9[10][11] |

| Molecular Formula | C₄₄H₆₃NO₅PPdS[10] or C₄₄H₆₂NO₅PPdS[11] |

| Molecular Weight | 855.4 g/mol [10] or 854.43 g/mol [9][11] |

| Appearance | Solid[10][11] |

| Melting Point | 119-131 °C[10] |

| Synonym | [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate[2][11] |

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for reproducible results. Below are examples of protocols involving this compound and its palladium precatalysts.

A general method for preparing palladacyclic precatalysts incorporating bulky di-tert-butylphosphino biaryl ligands like this compound has been reported.[8]

Protocol:

-

To an oven-dried, three-necked 100 mL round-bottomed flask equipped with a magnetic stir bar, add magnesium chips (360 mg, 15.36 mmol).[1]

-

Evacuate and backfill the flask with argon three times.[1]

-

Add THF (40 mL) and 2,4,6-triisopropylbromobenzene (3.62 g, 12.8 mmol) via syringe.[1]

-

Heat the mixture to reflux and add 1,2-dibromomethane (40 μL) dropwise.[1]

-

Stir the reaction mixture at reflux for 1 hour and then cool to room temperature.[1]

-

In a separate process, stir the dimeric 2-aminobiphenylpalladium methanesulfonate complex (F-OMs dimer 1) with this compound (L1) in CH₂Cl₂ for 12 hours at room temperature.[8]

-

The crude material is then triturated with diethyl ether to afford the desired precatalyst in high yield (e.g., 90%).[8]

This compound Pd G3 has been successfully used as a precatalyst for the N-arylation of amino acid esters with aryl triflates.

Reaction Workflow:

Caption: Workflow for N-arylation reactions.

Catalytic Cycle Visualization

The effectiveness of the this compound ligand is rooted in its influence on the palladium-catalyzed cross-coupling cycle. The bulky nature of the ligand promotes the crucial reductive elimination step, leading to product formation and regeneration of the active catalyst.

Caption: Catalytic cycle for C-N coupling.

Safety and Handling

While this compound itself is relatively stable, its palladium complexes, like this compound Pd G3, may have specific hazards.[11] For instance, this compound Pd G3 is classified as Carc. 1B (Inhalation) and requires appropriate handling procedures, such as using personal protective equipment and working in a well-ventilated area.[11] It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.[1]

Storage:

-

This compound: Store in a well-sealed container in a cool, dry place.

-

This compound Pd G3: Classified under storage class 6.1D (Non-combustible, acute toxic Cat. 3 / toxic hazardous materials or hazardous materials causing chronic effects).[11]

References

- 1. This compound | 1160861-53-9 [chemicalbook.com]

- 2. Buy this compound Pd G3 | 1536473-72-9 [smolecule.com]

- 3. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1160861-53-9|Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine|BLD Pharm [bldpharm.com]

- 8. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 1536473-72-9: this compound Pd G3 | CymitQuimica [cymitquimica.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. solid | Sigma-Aldrich [sigmaaldrich.com]

The Unseen Hand: A Technical Guide to the tBuBrettPhos Mechanism in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the quest for efficient and versatile catalysts is paramount. Among the pantheon of powerful tools available to the modern chemist, palladium-catalyzed cross-coupling reactions stand out for their ability to forge challenging carbon-carbon and carbon-heteroatom bonds. Central to the success of these transformations is the choice of ligand, a molecular scaffold that binds to the palladium center and meticulously orchestrates the catalytic ballet. This technical guide delves into the core of one such remarkable ligand: tBuBrettPhos. Developed by the Buchwald group, this bulky, electron-rich biaryl phosphine ligand has proven instrumental in overcoming significant synthetic hurdles, particularly in the construction of complex molecules relevant to the pharmaceutical and agrochemical industries.

This document provides an in-depth exploration of the mechanistic role of this compound in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O coupling reactions. Through a combination of detailed mechanistic discussions, structured quantitative data, and explicit experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of this compound in their synthetic endeavors.

The Architectonics of a Superior Ligand: Structure of this compound

This compound, or 2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, is a member of the well-established Buchwald family of biaryl phosphine ligands. Its structure is characterized by a biphenyl backbone with significant steric bulk and electron-donating methoxy groups.

The key structural features that define the reactivity of this compound are:

-

Bulky Di-tert-butylphosphino Group: The two tert-butyl groups on the phosphorus atom create a sterically demanding environment around the palladium center. This bulk is crucial for promoting the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions, and for stabilizing the catalytically active monoligated Pd(0) species.

-

Substituted Biaryl Backbone: The 3,6-dimethoxy substituents on one phenyl ring and the 2′,4′,6′-triisopropyl groups on the other contribute to the ligand's electron-rich nature and overall steric profile. The electron-donating methoxy groups enhance the electron density on the palladium center, which can facilitate the initial oxidative addition step. The bulky triisopropyl groups further augment the steric hindrance, influencing the geometry of the palladium complex and the rates of the catalytic cycle steps.

Orchestrating the Bond Formation: The Catalytic Cycles

The efficacy of this compound is best understood by examining its role in the fundamental steps of the palladium-catalyzed cross-coupling cycle: oxidative addition, transmetalation (for Suzuki-Miyaura coupling) or amine/alkoxide coordination and deprotonation (for Buchwald-Hartwig and C-O coupling), and reductive elimination. This compound is often employed as a pre-catalyst, most notably as the third-generation (G3) Buchwald precatalyst, [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate. This air- and moisture-stable solid readily generates the active monoligated Pd(0) species under basic conditions.[1]

Catalyst Activation: The Birth of the Active Species

The this compound Pd G3 precatalyst is activated by a base-induced reductive elimination of the 2-aminobiphenyl moiety, quantitatively generating the highly reactive, monoligated "L-Pd(0)" species that enters the catalytic cycle.[1]

References

The Evolution of Excellence: A Technical Guide to the History and Development of Buchwald Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Among these, the Buchwald-Hartwig amination has emerged as an indispensable method for the formation of C–N bonds, a linkage prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] The success of this transformation is inextricably linked to the development of highly specialized phosphine ligands, pioneered by Professor Stephen L. Buchwald and his research group. These ligands, now ubiquitously known as "Buchwald ligands," have continuously evolved to offer unprecedented efficiency, substrate scope, and milder reaction conditions, dramatically expanding the horizons of synthetic chemistry. This in-depth technical guide explores the history, development, and application of these remarkable catalytic tools.

A Historical Perspective: From Early Observations to a Paradigm Shift

The journey towards modern C–N cross-coupling began with scattered reports in the 1980s. In 1983, Migita and coworkers published an early example of a palladium-catalyzed C–N bond formation between aryl bromides and aminostannanes. However, this method was limited in scope and did not gain widespread traction. It was not until the seminal, independent publications from the laboratories of Stephen L. Buchwald and John F. Hartwig in 1994 that the true potential of palladium-catalyzed amination was unveiled. These initial systems, often retrospectively termed "first-generation," utilized bulky, electron-rich triarylphosphine ligands such as P(o-tolyl)₃. While groundbreaking, these early catalysts required harsh reaction conditions and were generally limited to the coupling of secondary amines with aryl bromides.

The late 1990s and early 2000s witnessed a rapid evolution in ligand design, driven by a deeper mechanistic understanding of the catalytic cycle. This era saw the introduction of bidentate phosphine ligands like BINAP and DPPF, which expanded the substrate scope to include primary amines.[2] However, the true breakthrough came with the development of dialkylbiaryl phosphine ligands by the Buchwald group. These ligands, characterized by a biphenyl backbone with a phosphine moiety on one ring and bulky substituents on the other, proved to be exceptionally active and versatile.[3] This innovative ligand architecture laid the foundation for the subsequent generations of Buchwald ligands, each designed to address specific challenges and further broaden the applicability of C–N and other cross-coupling reactions.

The Generations of Buchwald Ligands and Precatalysts: A Stepwise Refinement

The development of Buchwald ligands is best understood through the concept of "generations," which applies to both the ligands themselves and the corresponding palladium precatalysts. Each generation represents a significant advancement in terms of activity, stability, and ease of use.

Biarylmonophosphine Ligands: The Core of the Catalytic System

The general structure of the highly successful biarylmonophosphine Buchwald ligands features a phosphine-substituted phenyl ring linked to another aryl ring, which is typically substituted with bulky groups. This design promotes the formation of highly active, monoligated palladium(0) species, which are key to efficient catalysis.[3]

The steric and electronic properties of these ligands can be finely tuned by varying the substituents on both the phosphorus atom (R₁ and R₂) and the biphenyl backbone (R'). This tunability has led to a diverse portfolio of ligands, each with specific advantages for different types of transformations. Some of the most widely used Buchwald ligands include:

-

JohnPhos: (2-(Di-tert-butylphosphino)biphenyl) - An early and highly versatile dialkylbiaryl phosphine ligand.

-

XPhos: (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) - A very bulky and electron-rich ligand, highly effective for coupling aryl chlorides.

-

SPhos: (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) - Features methoxy groups that are thought to stabilize the palladium center.

-

RuPhos: (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) - Often effective for sterically demanding couplings.

-

BrettPhos: (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) - A highly active ligand for the monoarylation of primary amines.

Palladium Precatalysts: Enhancing Stability and Ease of Use

To simplify the setup of cross-coupling reactions and improve reproducibility, the Buchwald group developed a series of air- and moisture-stable palladium precatalysts. These precatalysts readily generate the active monoligated Pd(0) species under the reaction conditions.

-

First Generation (G1): These precatalysts are based on a 2-phenylethan-1-amine scaffold and require elevated temperatures for activation with weaker bases.[4]

-

Second Generation (G2): The G2 precatalysts utilize a 2-aminobiphenyl backbone, allowing for activation at room temperature with weak bases like phosphates and carbonates.[4]

-

Third Generation (G3): A significant advancement, G3 precatalysts replace the chloride anion with a methanesulfonate (OMs) group. This modification enhances solubility, stability, and accommodates a wider range of bulky ligands.[5]

-

Fourth Generation (G4): To address the formation of carbazole as a byproduct during G3 activation, G4 precatalysts employ an N-methyl-2-aminobiphenyl ligand, leading to the formation of the less problematic N-methylcarbazole.[4]

-

Sixth Generation (G6): These are oxidative addition complexes (OACs) that are "on-cycle" and do not require a base for activation, offering higher reactivity and a simplified reaction setup.[4][6]

Quantitative Performance of Buchwald Ligands and Precatalysts

The following tables summarize quantitative data on the performance of various Buchwald ligands and precatalysts in representative cross-coupling reactions. It is important to note that direct comparisons can be challenging as reaction conditions vary between studies.

Table 1: Comparison of Buchwald Ligands in the Amination of 4-Chlorotoluene with Morpholine

| Ligand | Palladium Source | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| XPhos | Pd₂(dba)₃ | 1.5 | NaOtBu | Toluene | Reflux | 6 | 94 |

| JohnPhos | Pd(OAc)₂ | 0.02 | NaOtBu | Toluene | RT to Reflux | 48 | High |

Data for XPhos from a specific experimental protocol.[7] Data for JohnPhos is qualitative from a general procedure.

Table 2: Comparative Performance of RuPhos Precatalysts in the N-arylation of Morpholine with 1-Chloro-4-fluorobenzene [8]

| Precatalyst | Conversion of Aryl Chloride (%) | Yield of C-N Product (%) |

| (RuPhos)Pd G3 | ~3 | Low |

| (RuPhos)Pd G4 | 81 | 55 |

| (RuPhos)Pd G5 | 40 | 27 |

This study highlights the superior activity of the G4 precatalyst in this specific transformation.[8]

Table 3: Performance of BrettPhos in C-N Coupling Reactions

| Aryl Electrophile | Amine | Catalyst System | Time (h) | Yield (%) |

| 4-t-butylphenyl mesylate | Aniline | BrettPhos G3 Precatalyst | 3 | 98 |

| 4-chlorotoluene | Methylamine | BrettPhos/Pd(OAc)₂ | 1 | >99 |

BrettPhos demonstrates high efficiency for the coupling of aryl mesylates and the selective monoarylation of primary amines.

The Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.

-

Oxidative Addition: The active, monoligated Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the C–N bond, which forms the desired arylamine product and regenerates the active Pd(0) catalyst.

The steric and electronic properties of the Buchwald ligand are crucial in facilitating each of these elementary steps, particularly the often rate-limiting oxidative addition and the final reductive elimination.

Detailed Experimental Protocols

Representative Procedure for Buchwald-Hartwig Amination using JohnPhos

This protocol describes the coupling of 4-chlorotoluene with morpholine.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

JohnPhos (2-(Di-tert-butylphosphino)biphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

4-Chlorotoluene

-

Morpholine

-

Toluene (anhydrous)

-

Diethyl ether

-

Celite

Procedure:

-

To a solution of sodium tert-butoxide (0.54 g, 5.6 mmol), palladium(II) acetate (4.5 mg, 0.020 mmol), and JohnPhos (0.012 g, 0.040 mmol) in toluene (8 mL) were successively added 4-chlorotoluene (0.51 g, 4.0 mmol) and morpholine (0.42 g, 4.8 mmol) at room temperature.

-

The mixture was stirred under a nitrogen atmosphere at room temperature for 1.5 days, then under reflux conditions for 0.5 days.

-

Diethyl ether (20 mL) was added to the reaction mixture, and the mixture was filtered through Celite.

-

The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography to afford the desired product.

Synthesis of a Buchwald Ligand: 2-(Di-tert-butylphosphino)biphenyl (JohnPhos)

This procedure outlines a common method for the synthesis of JohnPhos.[2][5]

Materials:

-

2-Bromobiphenyl

-

Magnesium turnings

-

Tetrahydrofuran (THF, anhydrous)

-

Di-tert-butylphosphine chloride

-

Copper(I) bromide (catalytic amount)

-

Toluene

-

5% Sulfuric acid aqueous solution

-

Methanol

Procedure:

-

Grignard Reagent Formation: A Grignard reagent is prepared by reacting 2-bromobiphenyl (14.0 g, 0.060 moles) with magnesium metal (1.7 g, 0.072 moles) in 100 mL of anhydrous THF.

-

Coupling Reaction: In a separate dry flask, di-tert-butylphosphine chloride (9.0 g, 0.05 moles), a catalytic amount of copper(I) bromide (0.07 g, 0.0005 moles), and 50 mL of THF are combined. The prepared Grignard reagent solution is slowly added dropwise to this mixture over 1 hour, maintaining the temperature between 30-35 °C.

-

After the addition is complete, the reaction mixture is stirred at reflux for 4 hours.

-

Workup and Purification: After cooling to room temperature, the reaction is quenched with a 5% sulfuric acid solution. The organic layer is separated, washed with water, and dried. The solvent is removed under reduced pressure to yield crude crystals.

-

The crude product is purified by recrystallization from methanol to afford 2-(di-tert-butylphosphino)biphenyl as a white solid.[2]

Conclusion

The development of Buchwald ligands represents a triumph of rational ligand design in homogeneous catalysis. From the early bulky triarylphosphines to the highly sophisticated biarylmonophosphine systems and their corresponding user-friendly precatalysts, each generation has brought significant improvements in catalytic activity, substrate scope, and reaction conditions. This continuous evolution has transformed the Buchwald-Hartwig amination and other cross-coupling reactions from niche transformations into robust and widely applicable synthetic methods. For researchers in drug discovery and development, these powerful tools continue to enable the rapid and efficient synthesis of complex molecular architectures, accelerating the pace of innovation. As research in this area continues, the future likely holds even more active, selective, and sustainable catalytic systems built upon the foundational principles established by the pioneering work on Buchwald ligands.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-(Di-tert-butylphosphino)biphenyl synthesis - chemicalbook [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]

tBuBrettPhos Pd G3 Precatalyst: A Comprehensive Technical Guide to its Generation and Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tBuBrettPhos Pd G3 precatalyst, formally known as [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is a third-generation Buchwald precatalyst that has become an indispensable tool in modern organic synthesis.[1][2] Its remarkable stability, high catalytic activity, and broad applicability in a range of cross-coupling reactions have established it as a catalyst of choice in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the generation of this compound Pd G3, including detailed experimental protocols for the synthesis of the this compound ligand and the final precatalyst, as well as the mechanism of its activation to the catalytically active Pd(0) species.

Advantages of this compound Pd G3

The G3 series of Buchwald precatalysts offers significant advantages over earlier generations, primarily due to the replacement of a chloride ligand with a more electron-withdrawing and non-coordinating methanesulfonate (OMs) anion. This structural modification imparts enhanced thermal stability and allows for the use of bulkier phosphine ligands. Key benefits of using this compound Pd G3 include:

-

Air and Moisture Stability: The precatalyst is a solid that is stable in air and moisture, simplifying handling and storage.[3]

-

High Solubility: It is highly soluble in a wide range of common organic solvents.[3]

-

Efficient Activation: The precatalyst design allows for the reliable and quantitative in situ generation of the active monoligated Pd(0) species under mild basic conditions.[3]

-

Low Catalyst Loadings: Its high reactivity often permits lower catalyst loadings, which is economically and environmentally advantageous.

-

Short Reaction Times: The efficiency of the catalyst can lead to significantly reduced reaction times.

Generation of this compound Pd G3 Precatalyst

The synthesis of this compound Pd G3 is a two-stage process that first involves the preparation of the sterically hindered biarylphosphine ligand, this compound. This ligand is then complexed with a palladium(II) precursor to yield the final G3 precatalyst.[2]

Stage 1: Synthesis of the this compound Ligand

An improved and safer method for the synthesis of this compound utilizes a Grignard reagent and a copper catalyst, avoiding the use of hazardous t-butyllithium.[1]

Experimental Protocol: Synthesis of 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl

-

An oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar is charged with magnesium turnings (2.8 g, 115 mmol).

-

The flask is fitted with a reflux condenser, a glass stopper, and a rubber septum, and then purged with argon.

-

Anhydrous tetrahydrofuran (THF, 100 mL) and 2,4,6-triisopropylbromobenzene (24.3 mL, 95.9 mmol) are added via syringe.

-

The reaction mixture is heated to reflux, and 1,2-dibromoethane (40 μL) is added to initiate the Grignard formation.

-

The mixture is stirred at reflux for 1.5 hours and then cooled to room temperature.[4]

Experimental Protocol: Synthesis of this compound Ligand

A one-pot, two-step procedure can be employed for the synthesis of the this compound ligand.

-

Under an argon atmosphere, a dry reactor is charged with the reaction solvent toluene (1 L), di-tert-butylphosphine (146 g, 1 mol), o-dibromobenzene (212 g, 0.9 mol), bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) (3.2 g, 0.005 mol), and sodium carbonate (530 g, 5 mol).

-

The mixture is heated to 80°C for 8 hours.

-

The reaction is cooled to 20-30°C, and 2,4,6-triisopropylphenylboronic acid (273 g, 1.1 mol) is added directly to the system.

-

The mixture is then heated to 100°C for 12 hours.

-

After cooling, water is added to quench the reaction. The mixture is extracted, and the organic layer is dried.

-

The solvent is removed under reduced pressure, and the residue is recrystallized from methanol to yield 2-(di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl.[5]

| Reactant/Reagent | Molar Equiv. | Amount |

| di-tert-butylphosphine | 1 | 146 g |

| o-dibromobenzene | 0.9 | 212 g |

| Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) | 0.005 | 3.2 g |

| Sodium Carbonate | 5 | 530 g |

| 2,4,6-triisopropylphenylboronic acid | 1.1 | 273 g |

| Toluene | - | 1 L |

| Parameter | Value |

| Step 1 Temperature | 80°C |

| Step 1 Time | 8 hours |

| Step 2 Temperature | 100°C |

| Step 2 Time | 12 hours |

| Yield | 86% |

Stage 2: Synthesis of this compound Pd G3 Precatalyst

The final step in the generation of the precatalyst involves the reaction of the this compound ligand with a dimeric palladium(II) methanesulfonate complex.

Experimental Protocol: Synthesis of this compound Pd G3

-

In an inert atmosphere glovebox, the (2'-Amino-1,1'-biphenyl-2-yl)(methanesulfonato)palladium(II) dimer and the this compound ligand are dissolved in anhydrous dichloromethane (CH₂Cl₂).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The crude material is triturated with diethyl ether to afford the this compound Pd G3 precatalyst.[6]

| Reactant/Reagent | Molar Equiv. |

| (2'-Amino-1,1'-biphenyl-2-yl)(methanesulfonato)palladium(II) dimer | 1 |

| This compound Ligand | 2.2 |

| Parameter | Value |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Time | 12 hours |

| Yield | 90% |

Synthesis and Activation Workflow

The overall process for the generation and activation of the this compound Pd G3 precatalyst is illustrated below.

Activation of the this compound Pd G3 Precatalyst

A key feature of the G3 precatalysts is their facile activation to the catalytically active monoligated Pd(0) species. This activation is typically achieved in situ at the start of the cross-coupling reaction through the action of a base.

The activation mechanism proceeds via a base-induced reductive elimination. The base deprotonates the amine moiety of the 2-aminobiphenyl fragment of the precatalyst. This is followed by C-N bond formation through reductive elimination, which releases the active L-Pd(0) species (where L is the this compound ligand), carbazole as a byproduct, and a methanesulfonate salt.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound Pd G3 | 1536473-72-9 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method for synthesizing di-tert-butylphosphine biphenyl compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to the Solubility of tBuBrettPhos in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

tBuBrettPhos, a sterically hindered and electron-rich biaryl phosphine ligand, and its palladium precatalysts are pivotal in modern synthetic organic chemistry, particularly in cross-coupling reactions. Their efficacy is intrinsically linked to their solubility in the organic solvents used as reaction media. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for quantitative solubility determination, and presents a framework for data presentation to aid in experimental design and optimization.

Introduction to this compound

This compound, or 2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropyl-3,6-dimethoxy-1,1′-biphenyl, is a highly effective ligand in palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions. Its bulky tert-butyl and triisopropyl groups create a sterically demanding environment around the palladium center, which can lead to improved catalytic activity, selectivity, and stability.[1] The ligand is an air- and moisture-stable white crystalline solid.

A key physical characteristic of this compound and its palladium precatalysts, such as this compound Pd G3, is their high solubility in a broad spectrum of common organic solvents.[2] This property is crucial for ensuring homogeneous reaction conditions, which often leads to more reproducible and higher-yielding transformations. While qualitatively described as highly soluble, precise quantitative solubility data is not extensively available in public literature. Therefore, this guide provides a robust methodology for researchers to determine these values in their solvents of interest.

Qualitative Solubility Profile

Based on its molecular structure—characterized by a large, nonpolar biphenyl backbone and multiple alkyl and alkoxy substituents—this compound is anticipated to be readily soluble in a variety of organic solvents. This qualitative assessment is supported by product descriptions from major chemical suppliers who consistently report its high solubility.[1][2][3]

Expected High Solubility in:

-

Aromatic Hydrocarbons: Toluene, Benzene, Xylenes

-

Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane, Diethyl ether

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF)

Expected Lower Solubility in:

-

Polar Protic Solvents: Methanol, Ethanol

-

Nonpolar Alkanes: Hexanes, Heptane

Understanding the qualitative solubility allows for initial solvent screening for a given chemical transformation. However, for process optimization, reaction scale-up, and crystallographic studies, quantitative data is indispensable.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Analysis |

| Tetrahydrofuran (THF) | HPLC | |||

| Toluene | HPLC | |||

| Dichloromethane (DCM) | HPLC | |||

| N,N-Dimethylformamide (DMF) | HPLC | |||

| 2-Methyltetrahydrofuran | HPLC | |||

| Acetonitrile | HPLC | |||

| Heptane | HPLC |

Caption: Template for recording the quantitative solubility of this compound.

Experimental Protocol for Determining Solubility

The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a given solvent.[4][5][6]

4.1. Materials and Equipment

-

This compound (or its palladium precatalyst)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column.

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, though 48-72 hours may be necessary for some solvent-solute systems. The presence of undissolved solid should be visually confirmed at the end of this period.

-

-

Sample Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vial.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration using the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

4.3. Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Generalized workflow for determining equilibrium solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: The "like dissolves like" principle is paramount. The nonpolar nature of this compound suggests higher solubility in nonpolar and moderately polar aprotic solvents.

-

Temperature: Solubility of solids in liquids generally increases with temperature. This relationship can be leveraged to perform reactions at elevated temperatures to achieve higher reactant concentrations.

-

Purity of the Ligand and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

Conclusion

This compound stands out as a versatile and highly effective ligand, in part due to its excellent solubility in a wide array of organic solvents commonly employed in synthesis. While qualitative statements of its high solubility are prevalent, this guide provides the necessary framework for researchers to obtain critical quantitative solubility data. By following the detailed experimental protocol, scientists and drug development professionals can systematically characterize the solubility of this compound in their specific solvent systems, enabling more robust, scalable, and optimized chemical processes.

References

tBuBrettPhos: A Technical Guide to its Electronic and Steric Effects in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tBuBrettPhos, a member of the Buchwald family of biaryl phosphine ligands, has emerged as a powerful tool in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its unique combination of significant steric bulk and strong electron-donating properties allows for remarkable catalytic activity, enabling challenging transformations under mild conditions. This technical guide provides an in-depth analysis of the electronic and steric effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its role in catalytic cycles. Understanding these core characteristics is crucial for rational catalyst selection, reaction optimization, and the development of robust synthetic methodologies in academic and industrial research, including drug development.

Electronic and Steric Parameters of this compound

The catalytic efficacy of this compound is intrinsically linked to its distinct electronic and steric profile. The electron-rich nature of the phosphine moiety enhances the oxidative addition step in catalytic cycles, while its substantial steric hindrance promotes the reductive elimination step. A summary of key quantitative parameters is provided below.

| Parameter | Value | Description |

| Tolman Electronic Parameter (TEP) | ~2056.1 cm⁻¹ (estimated) | While a precise experimental value for this compound is not readily available in the literature, its structural similarity to tri-tert-butylphosphine (P(t-Bu)₃), which has a TEP of 2056.1 cm⁻¹, indicates that this compound is a very strong electron-donating ligand. Lower TEP values correspond to stronger electron-donating ability. |

| Cone Angle (θ) | 250.9° (computed, open conformation) | The cone angle is a measure of the steric bulk of the ligand around the metal center. The large cone angle of this compound highlights its significant steric hindrance. |

| Percent Buried Volume (%Vbur) | 58.5% (computed, linear coordination) | This parameter quantifies the percentage of the coordination sphere of a metal that is occupied by the ligand. The high %Vbur of this compound underscores its substantial steric footprint. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a Grignard reagent followed by reaction with a diarylphosphine chloride. The following is a generalized protocol based on literature procedures.

Materials:

-

2-Bromo-3,6-dimethoxy-2',4',6'-triisopropylbiphenyl

-

Magnesium turnings

-

1,2-Dibromoethane (activator)

-

Anhydrous Tetrahydrofuran (THF)

-

Di-tert-butylphosphine chloride

-

Anhydrous toluene

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere, charge a dry Schlenk flask with magnesium turnings.

-

Add a small amount of 1,2-dibromoethane to activate the magnesium.

-

Add a solution of 2-bromo-3,6-dimethoxy-2',4',6'-triisopropylbiphenyl in anhydrous THF dropwise to the magnesium suspension.

-

The reaction mixture is typically heated to initiate the Grignard formation, which is indicated by a color change and disappearance of the magnesium.

-

-

Phosphination:

-

Cool the freshly prepared Grignard reagent to room temperature.

-

Slowly add a solution of di-tert-butylphosphine chloride in anhydrous toluene to the Grignard reagent.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or toluene).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield this compound as a white solid.

-

Determination of Tolman Electronic Parameter (TEP)

The TEP is determined experimentally by infrared (IR) spectroscopy of a metal-carbonyl complex of the phosphine ligand.

Principle: The electron-donating ability of the phosphine ligand influences the extent of π-backbonding from the metal to the carbonyl (CO) ligands. Stronger electron-donating ligands increase electron density on the metal, leading to stronger π-backbonding and a lower C-O stretching frequency (ν(CO)) in the IR spectrum.

Generalized Protocol:

-

Synthesis of the [LNi(CO)₃] Complex:

-

In a glovebox or under an inert atmosphere, a solution of the phosphine ligand (L = this compound) in a suitable solvent (e.g., pentane or hexane) is prepared.

-

This solution is treated with a stoichiometric amount of a nickel carbonyl precursor, typically Ni(CO)₄ or a more convenient substitute like Ni(CO)₂(PPh₃)₂.

-

The reaction is stirred at room temperature until the formation of the [LNi(CO)₃] complex is complete.

-

-

IR Spectroscopy:

-

The reaction mixture is transferred to an IR cell with suitable windows (e.g., CaF₂ or KBr).

-

The IR spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching vibration is identified. This value is the Tolman Electronic Parameter.

-

Determination of Cone Angle and Percent Buried Volume

These steric parameters are typically determined computationally from 3D structural data obtained from X-ray crystallography or density functional theory (DFT) calculations.

Protocol for Computational Determination:

-

Obtain 3D Coordinates:

-

From X-ray Crystallography: Single crystals of a metal complex of this compound are grown and subjected to X-ray diffraction analysis to obtain the precise atomic coordinates.

-

From DFT Calculations: The structure of a metal-tBuBrettPhos complex is computationally optimized using a suitable level of theory and basis set to obtain the lowest energy conformation.

-

-

Calculate Steric Parameters:

-

Cone Angle (θ): Using the optimized coordinates, the cone angle is calculated by defining a vertex at the metal center and a cone that encompasses the van der Waals radii of all atoms of the ligand. The angle of this cone is the Tolman cone angle. Specialized software is often used for this calculation.

-

Percent Buried Volume (%Vbur): This is calculated by placing the metal-ligand complex within a sphere of a defined radius (typically 3.5 Å) centered on the metal. The volume occupied by the ligand within this sphere is calculated and expressed as a percentage of the total sphere volume. The software SambVca is commonly used for this purpose.

-

Signaling Pathways and Experimental Workflows

The utility of this compound is exemplified in its application in various catalytic cycles. A prominent example is the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This catalytic cycle illustrates the key steps where the properties of this compound are crucial. The electron-donating nature of the ligand facilitates the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) center. The steric bulk of this compound then promotes the final reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

The general workflow for a typical cross-coupling experiment utilizing this compound is outlined below.

Caption: General workflow for a cross-coupling reaction.

Conclusion

This compound stands as a testament to the power of ligand design in advancing catalytic methodologies. Its pronounced steric bulk and strong electron-donating character create a unique catalytic environment that promotes challenging cross-coupling reactions with high efficiency and broad substrate scope. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of these fundamental properties is paramount for leveraging the full potential of this versatile ligand. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the practical application and further exploration of this compound in innovative synthetic strategies.

tBuBrettPhos CAS number and identifiers

An In-depth Technical Guide to tBuBrettPhos for Researchers

This guide provides a comprehensive overview of this compound, a highly effective biaryl phosphine ligand crucial in modern synthetic chemistry. Developed for researchers, scientists, and professionals in drug development, this document details the ligand's identifiers, physicochemical properties, synthesis, and applications in palladium-catalyzed cross-coupling reactions.

Core Identifiers and Properties

This compound and its commonly used palladium precatalyst, this compound Pd G3, are foundational tools in contemporary organic synthesis. Their identifiers and key properties are summarized below.

This compound Ligand

This compound is a bulky, electron-rich dialkylbiaryl phosphine ligand developed by the Buchwald group.[1] Its structure is engineered to enhance the efficiency and scope of palladium-catalyzed cross-coupling reactions.[2]

| Identifier | Value |

| CAS Number | 1160861-53-9 |

| IUPAC Name | ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane[3] |

| Molecular Formula | C₃₁H₄₉O₂P |

| Molecular Weight | 484.69 g/mol |

| Synonyms | 2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropyl-3,6-dimethoxy-1,1′-biphenyl, t-Bu Brett Phos |

| Physical Form | White crystalline solid[1] |

| Melting Point | 166-170 °C[1] |

| InChI Key | REWLCYPYZCHYSS-UHFFFAOYSA-N[1] |

| Topological Polar Surface Area | 18.5 Ų[3] |

This compound Pd G3 Precatalyst

This compound Pd G3 is a third-generation Buchwald precatalyst. This air- and moisture-stable complex provides a reliable and efficient source of the active Pd(0) catalyst, offering advantages such as lower catalyst loadings and shorter reaction times.

| Identifier | Value |

| CAS Number | 1536473-72-9 |

| Full Chemical Name | [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate[4] |

| Molecular Formula | C₄₄H₆₂NO₅PPdS |

| Molecular Weight | 854.43 g/mol |

| Physical Form | Solid |

| Melting Point | 119-131 °C |

| InChI Key | GAQPAUHHECNHNS-UHFFFAOYSA-M |

| Topological Polar Surface Area | 107 Ų |

Synthesis of this compound

The synthesis of this compound typically involves a Grignard-based coupling method. While specific protocols are proprietary or found in patent literature, the following represents a generalized experimental procedure based on published methods for similar biaryl phosphine ligands.

Representative Experimental Protocol: Synthesis of this compound

Objective: To synthesize 2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropyl-3,6-dimethoxy-1,1′-biphenyl.

Materials:

-

Magnesium turnings

-

2,4,6-Triisopropylbromobenzene

-

1,2-Dibromoethane (for Grignard initiation)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Bromo-3,6-dimethoxy-1,1'-biphenyl (or a suitable precursor)

-

Anhydrous Copper(I) chloride (CuCl)

-

Di-tert-butylchlorophosphine (ClP(t-Bu)₂)

-

Ammonium hydroxide solution (30%)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Methanol (MeOH)

Procedure:

-

Grignard Reagent Formation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet is charged with magnesium turnings. Anhydrous THF is added, followed by 2,4,6-triisopropylbromobenzene. The mixture is heated to reflux, and a few drops of 1,2-dibromoethane are added to initiate the Grignard reaction. The mixture is maintained at reflux for 1-2 hours to ensure complete formation of the Grignard reagent, then cooled to room temperature.

-

Coupling Reaction: In a separate oven-dried Schlenk flask under argon, the biphenyl precursor is dissolved in anhydrous THF and cooled to -78 °C. The previously prepared Grignard reagent is transferred to this flask via cannula. The reaction is stirred for 1 hour at -78 °C and then allowed to slowly warm to room temperature over 3 hours.[2]

-

Phosphination: Anhydrous CuCl is added to the reaction mixture in one portion, followed by the dropwise addition of di-tert-butylchlorophosphine via syringe.[2] The flask is sealed and the mixture is heated to 75 °C and stirred for 48 hours.[2]

-

Workup and Purification: The reaction is cooled to room temperature and quenched by the addition of 30% aqueous ammonium hydroxide.[2] The mixture is extracted with ethyl acetate. The combined organic layers are washed sequentially with aqueous ammonium hydroxide and brine, then dried over anhydrous MgSO₄.[2] The solvent is removed under reduced pressure.

-

Crystallization: The crude product is dissolved in a minimal amount of hot methanol and crystallized at -25 °C to yield this compound as white crystals.[2]

Applications in Catalysis

This compound is a premier ligand for various palladium-catalyzed cross-coupling reactions, which are indispensable for forming carbon-carbon and carbon-heteroatom bonds. Its bulky and electron-donating nature facilitates challenging transformations involving sterically hindered substrates and unreactive aryl chlorides.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. Catalytic systems based on this compound are highly effective for coupling a wide range of amines and amides with aryl halides and sulfonates.[5]

References

- 1. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) The synthesis of deuteriated tri‐tert‐butyl phosphine (2022) | Lucy C. Brown | 2 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Safety and Handling of tBuBrettPhos: A Technical Guide for Researchers

Introduction: tBuBrettPhos and its associated palladium precatalysts are powerful tools in modern organic synthesis, enabling a wide range of cross-coupling reactions crucial for drug discovery and development. As with any reactive chemical, a thorough understanding of its properties, hazards, and handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental results. This guide provides an in-depth overview of the safety and handling of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, or 2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropyl-3,6-dimethoxy-1,1′-biphenyl, is a bulky, electron-rich biaryl phosphine ligand.[1] It is a white crystalline solid that is notable for its stability to air and moisture, which simplifies handling compared to many other phosphine ligands.[1] The this compound Pd G3 precatalyst is a third-generation Buchwald precatalyst, which is also air- and moisture-stable and highly soluble in many common organic solvents.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₁H₄₉O₂P | [1] |

| Molecular Weight | 484.69 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 166-170 °C | [1] |

| CAS Number | 1160861-53-9 | [1] |

Table 2: Physical and Chemical Properties of this compound Pd G3 Precatalyst

| Property | Value | Reference |

| Chemical Formula | C₄₄H₆₂NO₅PPdS | [2] |

| Molecular Weight | 854.43 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 119-131 °C | [2] |

| CAS Number | 1536473-72-9 | [2] |

Safety and Hazard Information

While this compound and its palladium complexes offer significant advantages in terms of stability, they are not without hazards. It is crucial to consult the Safety Data Sheet (SDS) for the specific product being used.

Table 3: Hazard Identification for this compound

| Hazard | Classification | Precautionary Statements |

| Health Hazards | May cause skin, eye, and respiratory irritation. | P261, P280, P302+P352, P305+P351+P338 |

| Physical Hazards | Not classified as a physical hazard. | None specified. |

Table 4: Hazard Identification for this compound Pd G3 Precatalyst

| Hazard | Classification | Precautionary Statements |

| Health Hazards | Carcinogenicity, Category 1B (Inhalation) | P201, P202, P280, P308+P313, P405, P501 |

| Physical Hazards | Combustible Solid | P210 |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and its precatalysts and to ensure a safe laboratory environment.

-

Handling:

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid creating dust. Use non-sparking tools for handling solid materials.

-

Wash hands thoroughly after handling.

-

-

Storage:

Experimental Protocols

This compound and its palladium precatalysts are versatile catalysts for a variety of cross-coupling reactions. Below is a representative experimental protocol for a Buchwald-Hartwig amination reaction.

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

Materials:

-

Aryl bromide (1.0 mmol)

-

Amine (1.2 mmol)

-

This compound Pd G3 precatalyst (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Reaction vessel (e.g., Schlenk tube or vial with a screw cap and septum)

-

Magnetic stir bar

Procedure:

-

To the reaction vessel, add the aryl bromide, this compound Pd G3 precatalyst, and sodium tert-butoxide.

-

Seal the vessel with the septum-containing cap.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add the anhydrous toluene via syringe.

-

Add the amine via syringe.

-

Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

-

Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle and Precatalyst Activation

The efficacy of this compound in cross-coupling reactions stems from its ability to stabilize the palladium center and facilitate the key steps of the catalytic cycle. The G3 precatalyst is designed for the efficient in situ generation of the active Pd(0) species.

Precatalyst Activation Workflow

The activation of the this compound Pd G3 precatalyst is a crucial first step in the catalytic cycle. In the presence of a base, the precatalyst undergoes reductive elimination to form the active, monoligated Pd(0) species.[5]

Caption: Activation of the this compound Pd G3 precatalyst to the active Pd(0) species.

General Catalytic Cycle for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. The general catalytic cycle, facilitated by a ligand such as this compound, is depicted below.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound and its palladium precatalysts are indispensable reagents in modern organic chemistry. A comprehensive understanding of their safe handling, storage, and reactivity is essential for their effective and secure use in the laboratory. By adhering to the guidelines outlined in this technical guide and consulting the relevant Safety Data Sheets, researchers can harness the full potential of these powerful catalysts while maintaining a high standard of laboratory safety.

References

Methodological & Application

Application Notes and Protocols: tBuBrettPhos Catalyzed Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the tBuBrettPhos ligand and its corresponding palladium precatalysts in Suzuki-Miyaura cross-coupling reactions. The this compound catalyst system is highly effective for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures relevant to pharmaceutical and materials science research.

Introduction to this compound

This compound is a highly effective, bulky, and electron-rich biaryl monophosphine ligand. Its structural features, including the di-tert-butylphosphino group and the substituted biaryl backbone, create a sterically hindered and electronically activated palladium center. This unique environment facilitates key steps in the Suzuki-Miyaura catalytic cycle, leading to high catalytic activity and broad substrate scope.

Advantages of the this compound Catalyst System:

-

High Reactivity: Enables the coupling of challenging substrates, including sterically hindered and electron-rich or -poor aryl chlorides and bromides.

-

Low Catalyst Loadings: Often effective at low catalyst concentrations, reducing cost and residual palladium in the final product.[1]

-

Mild Reaction Conditions: Many couplings can be achieved at room temperature or with gentle heating, preserving sensitive functional groups.[2]

-

Broad Substrate Scope: Demonstrates excellent performance in the coupling of a wide range of aryl and heteroaryl halides with various boronic acids and their derivatives.

-

Stability: this compound palladium precatalysts, such as the G3 and G6 variants, are air- and moisture-stable solids, simplifying handling and reaction setup.[1]

This compound Palladium Precatalysts

For convenience and reproducibility, this compound is commonly used as a palladium precatalyst. The third-generation (G3) and sixth-generation (G6) precatalysts are particularly popular. These well-defined complexes allow for the rapid and efficient generation of the active Pd(0) species in situ, leading to more reliable and cleaner reactions compared to generating the catalyst from a separate palladium source and free ligand.[1]

-

This compound Pd G3: A versatile and highly active precatalyst suitable for a wide range of cross-coupling reactions.[1]

-

This compound Pd G6 Bromide: Another advanced precatalyst offering excellent performance and stability.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are general guidelines for a Suzuki-Miyaura coupling reaction using a this compound palladium precatalyst. Optimization of reaction parameters such as solvent, base, temperature, and reaction time may be necessary for specific substrates.

General Protocol for the Coupling of an Aryl Halide with an Arylboronic Acid:

Materials:

-

This compound Pd G3 precatalyst

-

Aryl or heteroaryl halide (1.0 mmol)

-

Aryl- or heteroarylboronic acid (1.2-1.5 mmol)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)

-

Anhydrous solvent (e.g., dioxane, THF, toluene) (5-10 mL)

-

Degassed water (if using an aqueous base solution)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Add the this compound Pd G3 precatalyst (typically 1-2 mol%).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (and degassed water if applicable) via syringe.

-

The reaction mixture is stirred at the desired temperature (room temperature to 100 °C) and monitored by TLC or GC/LC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The mixture is filtered through a pad of celite to remove inorganic salts and the catalyst residue.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Experimental Workflow Diagram:

Caption: A general workflow for a this compound-catalyzed Suzuki-Miyaura coupling experiment.

Substrate Scope and Performance Data

Table 1: Coupling of Various Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | 1.5 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 95 |

| 2 | 4-Chloroanisole | 1.5 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 98 |

| 3 | 2-Chlorotoluene | 2.0 | K₂CO₃ | Toluene/H₂O | 100 | 18 | 92 |

| 4 | 4-Chlorobenzonitrile | 1.0 | Cs₂CO₃ | THF/H₂O | 60 | 6 | 99 |

| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 2.0 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 89 |

Table 2: Coupling of Heteroaryl Halides with Various Boronic Acids

| Entry | Heteroaryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | 2.0 | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 91 |

| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | 1.5 | Cs₂CO₃ | THF/H₂O | 80 | 12 | 94 |

| 3 | 2-Bromothiophene | 3-Tolylboronic acid | 1.5 | K₂CO₃ | Toluene/H₂O | 80 | 8 | 96 |

| 4 | 5-Bromopyrimidine | Phenylboronic acid | 2.0 | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 88 |

| 5 | 6-Chloroquinoline | 4-Fluorophenylboronic acid | 2.0 | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 90 |